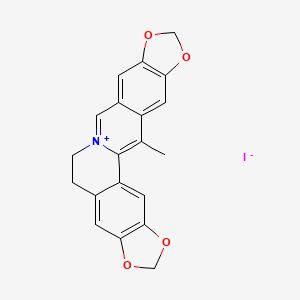

Worenine iodide

Description

Origin and Classification within Natural Products

Worenine (B150637) is a quaternary alkaloid primarily isolated from the rhizomes of plants belonging to the Coptis genus, particularly Coptis chinensis (Chinese goldthread) and Coptis japonica. phytopurify.comdrugfuture.com Both of these species are members of the Ranunculaceae family. phytopurify.comwikipedia.org Coptis chinensis, a flowering plant native to China, is a well-known source of various isoquinoline (B145761) alkaloids, including berberine, palmatine, and coptisine (B600270), in addition to worenine. plantaedb.com The rhizome of this plant, known as Huang Lian in traditional Chinese medicine, has a long history of use. nih.gov Modern analytical techniques have confirmed the presence of worenine as one of the key chemical constituents of Coptis chinensis. nih.govresearchgate.net

Worenine belongs to the broad class of naturally occurring nitrogen-containing organic compounds known as alkaloids. britannica.com More specifically, it is classified as a protoberberine-type isoquinoline alkaloid. drugfuture.comnumberanalytics.com This classification is based on its core chemical structure, which features an isoquinoline ring system. wikipedia.orgnumberanalytics.com Isoquinoline alkaloids are a large and diverse group of compounds, with over 2,500 known examples, primarily found in plant families such as the Papaveraceae, Berberidaceae, and Ranunculaceae. wikipedia.orgtheamericanjournals.com The defining feature of these alkaloids is the isoquinoline nucleus, which is biosynthetically derived from the amino acid tyrosine. theamericanjournals.com

Botanical Source: Coptis chinensis and other Natural Origins

Significance as a Research Target in Chemical Biology

Chemical biology is a scientific discipline that employs chemical tools and techniques to study and manipulate biological systems. universiteitleiden.nl In this context, natural products and their derivatives, like worenine iodide, serve as valuable probes to investigate cellular processes. uic.edu

The isolation and initial characterization of worenine from Coptis japonica dates back to 1927. drugfuture.com Subsequent research in 1959 confirmed its presence in Coptis chinensis. drugfuture.com Early studies focused on the isolation and structural elucidation of worenine and related alkaloids. Over the years, research has expanded to investigate the various biological activities of these compounds. For instance, alkaloids from Coptis species have been studied for a range of pharmacological effects. google.com

The investigation of worenine and its salt forms, such as this compound, is driven by the desire to understand the compound's mechanism of action at a molecular level. nih.gov Natural compounds often possess complex chemical structures that can interact with specific biological targets, thereby modulating cellular functions. stevens.edu

Recent research has explored the effects of worenine on various cellular pathways. For example, studies have shown that worenine can inhibit the growth of certain cancer cells by affecting their metabolism, specifically by targeting the HIF-1α pathway and reversing the Warburg effect. nih.govresearchgate.net Other research has indicated that worenine may have a role in mitigating cellular damage caused by UV radiation by inhibiting the JNK2 signaling pathway. frontiersin.org The use of the iodide form of worenine can be relevant in specific experimental contexts, such as in studies involving propidium (B1200493) iodide staining for cell cycle analysis. nih.govresearchgate.net The rationale for using specific salt forms often relates to factors like solubility and stability in experimental assays.

Detailed Research Findings

| Research Area | Key Findings | References |

| Cancer Research | Worenine inhibits colorectal cancer cell growth, proliferation, and cell cycle progression by targeting HIF-1α and reversing the Warburg effect. | nih.govresearchgate.netmdpi.com |

| Dermatology | Worenine may prevent sunburn induced by solar ultraviolet radiation by inhibiting the JNK2 signaling pathway and reducing the secretion of pro-inflammatory factors like IL-6 and TNF-α. | frontiersin.org |

| Psoriasis Research | Worenine has been shown to alleviate psoriasiform dermatitis in mouse models by inhibiting TOPK activity. | researchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

38763-55-2 |

|---|---|

Molecular Formula |

C20H16INO4 |

Molecular Weight |

461.2 g/mol |

IUPAC Name |

24-methyl-5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(24),2,4(8),9,13,15,17(21),22-octaene;iodide |

InChI |

InChI=1S/C20H16NO4.HI/c1-11-14-6-18-17(23-10-24-18)5-13(14)8-21-3-2-12-4-16-19(25-9-22-16)7-15(12)20(11)21;/h4-8H,2-3,9-10H2,1H3;1H/q+1;/p-1 |

InChI Key |

FURQGHJSKAOZLG-UHFFFAOYSA-M |

SMILES |

CC1=C2C3=CC4=C(C=C3CC[N+]2=CC5=CC6=C(C=C15)OCO6)OCO4.[I-] |

Canonical SMILES |

CC1=C2C3=CC4=C(C=C3CC[N+]2=CC5=CC6=C(C=C15)OCO6)OCO4.[I-] |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies of Worenine Iodide

Extraction Techniques from Biological Matrices

The initial step in obtaining worenine (B150637) iodide from plant material, primarily from species of the Coptis genus, involves its extraction from the complex biological matrix. mdpi.comnih.gov Both traditional and modern methods are utilized to achieve efficient extraction.

Conventional and Modern Solvent-Based Extraction Processes

Conventional methods for alkaloid extraction often involve the use of organic solvents. slideshare.net Techniques like maceration and Soxhlet extraction with solvents such as methanol (B129727) or ethanol (B145695) have been traditionally employed. umlub.pl The Stas-Otto method, a classic approach, involves making the plant material alkaline to free the alkaloids, followed by extraction with an organic solvent. slideshare.net

Modern extraction techniques offer improvements in efficiency and can be more environmentally friendly. These include:

Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and sample, accelerating the extraction process. acs.org

Ultrasound-Assisted Extraction (UAE): High-frequency ultrasound waves are used to disrupt cell walls and enhance mass transfer, leading to more efficient extraction. mdpi.comacs.org

Deep Eutectic Solvents (DES): These are mixtures of compounds that form a eutectic with a melting point lower than the individual components. DES are considered green solvents and have shown high efficiency in extracting alkaloids, including those from Coptis chinensis. mdpi.comresearchgate.net For instance, a DES composed of choline (B1196258) chloride and urea (B33335) has been effectively used for extracting alkaloids like berberine, palmatine, and jatrorrhizine (B191652) from Coptis chinensis. mdpi.com

The choice of solvent is crucial and depends on the polarity of the target compound. mdpi.com For protoberberine alkaloids like worenine, which have a relatively high polarity, aqueous mixtures of solvents like methanol or ethanol are often effective. rsc.org

Optimization of Extraction Parameters for Worenine Iodide

To maximize the yield of this compound, the optimization of several extraction parameters is essential. nih.govnih.govmdpi.comresearchgate.net Key parameters that are often optimized include:

Solvent Type and Concentration: The polarity of the solvent mixture needs to be fine-tuned. For instance, studies on related alkaloids from Coptis species have shown that specific concentrations of aqueous ethanol or methanol can significantly impact extraction yields. rsc.orgmdpi.com

Temperature: Higher temperatures can increase solubility and extraction rates, but excessive heat can lead to the degradation of thermolabile compounds. oup.com

Time: The duration of the extraction needs to be sufficient to allow for complete extraction without causing degradation. oup.com

Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency. mdpi.comoup.com

pH: The pH of the extraction medium can influence the solubility and stability of alkaloids. oup.com

Response surface methodology (RSM) is a statistical approach frequently used to optimize these parameters simultaneously to achieve the highest extraction efficiency. mdpi.comresearchgate.net

Chromatographic Purification and Isolation Strategies

Following extraction, the crude extract contains a mixture of various compounds. Chromatographic techniques are indispensable for the purification and isolation of this compound.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of alkaloids. nih.gov

Analytical HPLC: This is used to identify and quantify the components in the extract. By comparing the retention time and UV spectrum of a peak with that of a known standard, the presence and concentration of this compound can be determined. sielc.comsielc.com

Preparative HPLC: This technique is used to isolate larger quantities of pure compounds. nih.gov The principles are the same as analytical HPLC, but it is performed on a larger scale. Fractions are collected as they elute from the column, and those containing the target compound are combined. researchgate.net Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly used for the separation of alkaloids. nih.gov

Centrifugal Partition Chromatography (CPC) in Alkaloid Purification

Centrifugal Partition Chromatography (CPC), also known as counter-current chromatography, is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase. gilson.comresearchgate.netplantaanalytica.com This is particularly advantageous for the purification of natural products as it can prevent irreversible adsorption of the sample onto a solid support. nih.govbiopharminternational.com

In CPC, separation occurs based on the differential partitioning of solutes between two immiscible liquid phases. plantaanalytica.com A biphasic solvent system is used, with one phase acting as the stationary phase and the other as the mobile phase. gilson.com The stationary phase is retained in the column by a strong centrifugal force. biopharminternational.com

CPC has been successfully applied to the isolation of protoberberine alkaloids from Coptis chinensis. For example, a solvent system composed of chloroform, methanol, and water has been used to isolate worenine with high purity. nih.gov

Spectroscopic Approaches for Structural Determination

Once this compound is isolated in a pure form, its chemical structure is determined using a combination of spectroscopic methods. routledge.comlibretexts.org

The primary techniques used for the structural elucidation of organic compounds like this compound include: researchgate.nethu.edu.jo

Mass Spectrometry (MS): This technique provides information about the molecular weight and molecular formula of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. copernicus.orgresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for determining the carbon-hydrogen framework of a molecule. copernicus.orgdocbrown.inforesearchgate.net Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the connectivity between different atoms in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule by detecting the vibrations of chemical bonds. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule and can provide information about the chromophore system. bioglobax.comunits.it The UV spectrum of the iodide ion itself shows characteristic absorption peaks. nih.govresearchgate.net In the case of this compound, the spectrum would be a combination of the absorptions from the worenine cation and the iodide anion. nrc.govuh.edu

By combining the data from these spectroscopic techniques, the complete three-dimensional structure of this compound can be unequivocally determined. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. savemyexams.com In the case of this compound, both ¹H and ¹³C NMR spectroscopy are employed to delineate the carbon framework and assign the positions of protons.

¹H NMR spectroscopy provides information about the different chemical environments of hydrogen atoms in the molecule. savemyexams.com The chemical shift (δ) of a proton is influenced by its proximity to electronegative atoms and unsaturated groups. libretexts.org By analyzing the chemical shifts, integration (the area under each peak, which is proportional to the number of protons), and splitting patterns (multiplicity) of the signals, a detailed picture of the proton arrangement can be constructed. savemyexams.commagritek.com

¹³C NMR spectroscopy offers direct insight into the carbon skeleton of the molecule, as each non-equivalent carbon atom produces a distinct signal. bhu.ac.in This technique is invaluable for identifying the number of different carbon environments within this compound. The chemical shifts in ¹³C NMR are also indicative of the type of carbon atom (e.g., alkyl, alkene, aromatic). uwimona.edu.jm

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are often used to establish connectivity between protons and carbons. COSY spectra reveal which protons are coupled to each other, while HSQC spectra correlate directly bonded proton and carbon atoms. libretexts.orgipb.pt These advanced methods are crucial for unambiguously assigning the complex NMR spectra of alkaloids like this compound.

Table 1: Generalized ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in Alkaloids

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 6.0 - 9.5 uwimona.edu.jm | 100 - 170 uwimona.edu.jm |

| O-CH₂-O (Methylenedioxy) | ~5.9 - 6.1 | ~101 |

| N⁺-CH₂ | ~4.5 - 5.0 | ~50 - 60 |

| Ar-CH₂ | ~2.2 - 2.5 uwimona.edu.jm | ~20 - 30 |

| OCH₃ | ~3.8 - 4.0 | ~55 - 60 |

Note: These are approximate ranges and can vary based on the specific molecular environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. iitd.ac.in For this compound, MS is essential for determining its molecular weight and analyzing its fragmentation pattern, which provides valuable structural information. core.ac.uk

The molecular formula of this compound is C₂₀H₁₆INO₄. nih.gov The molecular weight of the worenine cation (C₂₀H₁₆NO₄⁺) is approximately 334.3 g/mol , and the exact mass is 334.10793299 Da. nih.gov The iodide counter-ion (I⁻) has a mass of approximately 127 g/mol . Therefore, the total molecular weight of this compound is approximately 461.2 g/mol , with an exact mass of 461.01241 Da. nih.gov

In a mass spectrometer, this compound is first ionized. A common technique is electrospray ionization (ESI), which is a soft ionization method that typically keeps the molecule intact, allowing for the observation of the molecular ion peak. researchgate.net The resulting mass spectrum would show a prominent peak for the worenine cation [C₂₀H₁₆NO₄]⁺ at an m/z corresponding to its molecular weight.

Further structural information can be obtained through tandem mass spectrometry (MS/MS). In this technique, the molecular ion is selected and then fragmented by collision with an inert gas. lcms.cz The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure. For protoberberine alkaloids, characteristic fragmentation pathways often involve the retro-Diels-Alder reaction and losses of small neutral molecules like CO, CH₃, and H₂O. researchgate.net The fragmentation of the worenine cation would provide crucial data to confirm the connectivity of its core structure. A peak at m/z 127 corresponding to the iodide ion may also be observed. docbrown.info

Table 2: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₆INO₄ | nih.gov |

| Molecular Weight | 461.2 g/mol | nih.gov |

| Exact Mass | 461.01241 Da | nih.gov |

| Monoisotopic Mass | 461.01241 Da | nih.gov |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophores and Functional Groups

Ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopy are used to identify the chromophores and functional groups present in this compound. core.ac.uk

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. azooptics.com This absorption corresponds to electronic transitions between different energy levels within the molecule. The parts of a molecule that absorb light in this region are called chromophores. uomustansiriyah.edu.iqmsu.edu Worenine, with its extended system of conjugated double bonds and aromatic rings, is expected to show strong UV-Vis absorption. vscht.cz The position of the absorption maxima (λmax) provides information about the extent of conjugation. utoronto.ca The presence of auxochromes, which are substituents on the chromophore that can modify the λmax and the intensity of the absorption, can also be inferred. vscht.cz For protoberberine alkaloids, the UV spectra typically show several absorption bands in the range of 200-450 nm, which are characteristic of their isoquinoline (B145761) chromophore.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. libretexts.org Different types of bonds and functional groups vibrate at characteristic frequencies. The IR spectrum of this compound would reveal the presence of specific functional groups. For instance, the absorption bands would indicate the presence of C-H stretching from the aromatic and aliphatic parts of the molecule, C=C stretching from the aromatic rings, and C-O stretching from the ether linkages in the methylenedioxy groups. nih.gov The presence of the quaternary nitrogen atom would also influence the spectrum.

Table 3: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Expected Region/Value |

| UV-Vis | λmax | Multiple bands between 200-450 nm |

| IR | C-H stretch (aromatic) | ~3000-3100 cm⁻¹ |

| C-H stretch (aliphatic) | ~2850-3000 cm⁻¹ | |

| C=C stretch (aromatic) | ~1450-1600 cm⁻¹ | |

| C-O stretch (ether) | ~1000-1300 cm⁻¹ |

Chemical Synthesis and Derivatization of Worenine Iodide

Total Synthesis of Worenine (B150637) Iodide: Strategies and Challenges

The total synthesis of worenine iodide, or its immediate precursors, has evolved from classical methods to more efficient modern catalytic strategies. A key challenge in the synthesis of worenine and related 13-methylprotoberberine alkaloids is the construction of the densely functionalized tetracyclic framework and the introduction of the methyl group at the C-13 position. acs.orgccspublishing.org.cn

A common retrosynthetic approach to the protoberberine skeleton, including that of worenine, involves the disconnection of the tetracyclic system into a substituted isoquinoline (B145761) moiety and a benzyl (B1604629) unit. wikipedia.orgicj-e.org This leads back to simpler, often commercially available starting materials.

A plausible retrosynthetic analysis for this compound is outlined below:

Transform 1: Iodide Formation. The final step is the formation of the iodide salt from the corresponding quaternary protoberberine cation. This is typically a straightforward salt formation reaction. A key preceding step is the oxidation of a dihydroprotoberberine or tetrahydroprotoberberine precursor. cdnsciencepub.com

Transform 2: C-Ring Cyclization. The tetracyclic protoberberine core is disconnected at the N-C8 or C13a-N bond, leading to a substituted N-benzyl-dihydroisoquinolinium salt or a related intermediate. The forward reaction to form the C-ring can be achieved through various cyclization methods, such as the Bischler-Napieralski or Pictet-Spengler type reactions and their modern variants.

Transform 3: Isoquinoline Core Synthesis. The isoquinoline ring (A and B rings) can be disconnected to reveal simpler aromatic precursors. For instance, a substituted phenethylamine (B48288) and a substituted benzaldehyde (B42025) can be used to construct the isoquinoline core via a Pictet-Spengler reaction.

One of the earliest syntheses of a compound believed to be identical to worenine, named 13-methyl-γ-coptisine, was reported by Govindachari and his colleagues. drugfuture.com This synthesis provided crucial confirmation of the structure of worenine.

Key Reaction Steps in Classical and Modern Syntheses:

| Step | Reaction Type | Description |

| 1 | Isoquinoline Formation | Condensation of a substituted phenethylamine with a benzaldehyde derivative (Pictet-Spengler) or cyclization of a phenethyl amide (Bischler-Napieralski). |

| 2 | C-Ring Formation | Intramolecular cyclization of an N-benzylisoquinolinium derivative to form the tetracyclic protoberberine skeleton. |

| 3 | C-13 Methylation | Introduction of the methyl group at the C-13 position, which can be challenging and is a key feature of modern synthetic strategies. |

| 4 | Oxidation | Dehydrogenation of the tetrahydroprotoberberine or dihydroprotoberberine to the fully aromatic protoberberinium cation. This can be achieved using oxidizing agents like iodine. cdnsciencepub.com |

| 5 | Salt Formation | Introduction of the iodide counter-ion. |

Recent advancements in synthetic methodology have led to more efficient and versatile routes to protoberberine alkaloids, including those with the worenine skeleton.

Palladium-Catalyzed Enolate Arylation: Donohoe and co-workers developed a concise synthesis of protoberberine alkaloids using a palladium-catalyzed enolate arylation to construct the isoquinoline core. This modular route allows for the rapid synthesis of various analogs by changing the coupling partners. nih.gov

Rhodium-Catalyzed C-H Activation: Cheng and colleagues reported a one-pot synthesis of protoberberine alkaloids via a Rh-catalyzed C-H activation and annulation of substituted benzaldehydes with alkyne-amines. This method provides a convenient route to a library of protoberberine salts. mdpi.com

Chemoenzymatic Cascades: Chemoenzymatic strategies have been developed for the synthesis of methylated tetrahydroprotoberberine and protoberberine alkaloids. These methods utilize enzymes for stereoselective transformations, offering high efficiency and selectivity under mild conditions. nih.govacs.orgucl.ac.ukresearchgate.net For example, stereoselective Pictet-Spenglerases and regioselective O-methyltransferases have been employed to construct the chiral core of 13-methyl-tetrahydroprotoberberine scaffolds. nih.govacs.orgucl.ac.uk

Retrosynthetic Analysis and Key Reaction Steps

Synthesis of this compound Analogs for Structure-Activity Studies

The development of modular synthetic routes has facilitated the synthesis of a wide range of this compound analogs for structure-activity relationship (SAR) studies. researchgate.net By systematically modifying the structure of worenine, researchers can investigate the influence of different functional groups on its biological properties.

The modular nature of modern synthetic strategies allows for the introduction of various substituents at specific positions on the worenine scaffold.

A- and D-Ring Substitution: By choosing appropriately substituted phenethylamine and benzaldehyde precursors, a wide variety of analogs with different substitution patterns on the A and D rings can be synthesized. nih.gov

C-13 Position Modification: The C-13 position is a key site for derivatization. Strategies have been developed for the introduction of groups other than methyl at this position, for example, through Pd-catalyzed domino reactions. acs.org

C-8 Position Modification: Chemoenzymatic approaches have also enabled the introduction of substituents, such as a methyl group, at the C-8 position with some degree of stereocontrol. nih.govacs.orgucl.ac.uk

Examples of Synthetic Strategies for Analog Synthesis:

| Strategy | Key Reaction | Accessible Analogs |

| Palladium-Catalyzed Enolate Arylation | Pd-catalyzed coupling of aryl bromides and ketones | Varied A- and D-ring substituents. nih.govnih.govmit.edursc.orgnih.govnih.gov |

| Rhodium-Catalyzed C-H Activation | Rh-catalyzed annulation of benzaldehydes and alkyne-amines | Library of protoberberine salts with diverse substitution. mdpi.commdpi.comorganic-chemistry.orgrsc.orgnih.gov |

| Chemoenzymatic Synthesis | Enzymatic Pictet-Spengler and methylation reactions | Stereochemically defined analogs with modifications at various positions. nih.govacs.orgucl.ac.ukresearchgate.netnih.govmdpi.com |

The C-13 methyl group in worenine introduces a chiral center in its tetrahydroprotoberberine precursors. The stereochemistry at this position can significantly influence biological activity.

Significant effort has been dedicated to the stereoselective synthesis of 13-methyltetrahydroprotoberberine alkaloids. acs.orgccspublishing.org.cn

Asymmetric Catalysis: Highly enantioselective methods, such as the CuI-catalyzed asymmetric redox-A³ reaction, have been developed to produce chiral 13-methyltetrahydroprotoberberines with high enantiomeric excess. acs.orgacs.org

Chiral Ligands: The use of chiral ligands, such as (S,R)-N-PINAP, has been crucial in achieving high stereoselectivity in these catalytic reactions. acs.orgacs.org

Chemoenzymatic Methods: As mentioned earlier, enzymatic reactions offer a powerful tool for establishing the desired stereochemistry at C-13 and other chiral centers in the molecule. nih.govacs.orgucl.ac.ukresearchgate.net

Directed Derivatization at Specific Molecular Sites

Catalytic Methods in Organoiodine Chemistry Relevant to this compound Synthesis

Organoiodine chemistry plays a crucial role in the synthesis of this compound, particularly in the final steps involving the introduction of the iodide and the formation of the aromatic system.

The oxidation of a dihydroprotoberberine or tetrahydroprotoberberine precursor to the fully aromatic protoberberinium salt can be achieved using iodine. cdnsciencepub.com This dehydrogenation step is a key transformation in the synthesis of this compound.

Furthermore, hypervalent iodine reagents are powerful oxidizing agents that have found broad application in organic synthesis, including the functionalization of heterocyclic compounds. researchgate.netresearchgate.net While specific applications to worenine synthesis are not extensively detailed, their potential for mediating oxidative cyclizations and other transformations relevant to the construction of the protoberberine core is significant. For instance, iodine-catalyzed oxidative C-H functionalization of isoquinolines has been reported, highlighting the utility of iodine catalysis in modifying the core structure. researchgate.net

Molecular and Cellular Pharmacology of Worenine Iodide

Impact on Cellular Homeostasis and Proliferation

Inhibition of Cellular Viability and Colony Formation

Worenine (B150637) has been shown to effectively suppress the viability of colorectal cancer cells. nih.gov Studies have revealed that worenine can inhibit the growth of HCT116 and SW620 colorectal cancer cell lines in a concentration-dependent manner. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined to be 18.30 µM for HCT116 cells and 15.19 µM for SW620 cells. researchgate.net Furthermore, the inhibitory effect of worenine on the viability of these cancer cells is also time-dependent. researchgate.net

A key aspect of its action is its ability to hinder the long-term proliferative capacity of cancer cells, as demonstrated by colony formation assays. nih.gov In these experiments, treatment with worenine led to a dose-dependent decrease in the number of colonies formed by HCT-116 cells. researchgate.net This suggests that worenine can significantly impair the ability of individual cancer cells to proliferate and form new tumors. nih.gov

Table 1: Effect of Worenine on the Viability of Colorectal Cancer Cells

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 18.30 researchgate.net |

| SW620 | 15.19 researchgate.net |

Modulation of Cell Cycle Progression (e.g., G2/M arrest)

Worenine exerts its anti-proliferative effects in part by modulating the cell cycle, a tightly regulated process that governs cell division. Specifically, worenine has been observed to induce cell cycle arrest at the G2/M phase in colorectal cancer cells. researchgate.net This means that the compound halts the progression of cells from the G2 phase to the M (mitosis) phase, effectively preventing them from dividing. researchgate.net This arrest is characterized by an accumulation of cells in the G2/M phase of the cell cycle, as observed in flow cytometry analyses. researchgate.net This interruption of the cell division process is a crucial mechanism through which worenine inhibits cancer cell proliferation. nih.govnih.gov

Regulation of Bioenergetic Metabolism

Reversal of the Warburg Effect Phenotype

Cancer cells often exhibit a phenomenon known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of ample oxygen. nih.gov Worenine has been found to counteract this metabolic alteration. nih.govnih.gov By reversing the Warburg effect, worenine helps to normalize the energy metabolism of cancer cells, shifting it away from the inefficient process of aerobic glycolysis. nih.gov

Dysregulation of Glycolytic Flux and Key Enzyme Activities

Worenine's impact on the Warburg effect is mediated through its ability to dysregulate glycolytic flux and the activity of key enzymes involved in this pathway. nih.gov It has been shown to decrease glucose uptake and consumption, as well as lactate (B86563) production, all of which are hallmarks of glycolysis. nih.govnih.gov

The compound specifically targets the expression and activity of several critical glycolytic enzymes. nih.gov Research has demonstrated that worenine can downregulate the mRNA and protein levels of Hexokinase-2 (HK-2) and Pyruvate (B1213749) Kinase M2 (PKM2). nih.gov Additionally, it affects the activity of Phosphofructokinase-L (PFK-L). nih.gov By inhibiting these key enzymes, worenine effectively disrupts the glycolytic pathway in cancer cells.

Table 2: Glycolytic Enzymes Targeted by Worenine

| Enzyme | Effect of Worenine |

|---|---|

| Glucose Transporter 3 (GLUT3) | Not explicitly detailed in the provided search results. |

| Hexokinase-2 (HK-2) | Downregulation of mRNA and protein levels nih.gov |

| Phosphofructokinase-L (PFK-L) | Reduced activity nih.gov |

| Pyruvate Kinase M2 (PKM2) | Downregulation of mRNA and protein levels nih.gov |

Mechanism of Action through Hypoxia-Inducible Factor 1α (HIF-1α) Pathway

The molecular mechanism underlying worenine's effects on glycolysis and cell proliferation is linked to its regulation of the Hypoxia-Inducible Factor 1α (HIF-1α) pathway. nih.govnih.gov HIF-1α is a key transcription factor that plays a crucial role in the cellular response to hypoxia and is a major driver of the Warburg effect in tumor cells. nih.gov

Worenine has been found to negatively regulate HIF-1α. nih.gov It achieves this by activating the von Hippel-Lindau (VHL) tumor suppressor protein, which in turn leads to the degradation of HIF-1α. nih.gov The inhibition of HIF-1α by worenine mimics the effects of silencing HIF-1α using siRNA, leading to a similar downregulation of glycolytic enzymes like HK-2 and PKM2. nih.gov

To further confirm the role of HIF-1α in worenine's mechanism, experiments using desferrioxamine (Dfx), an iron chelator that stabilizes HIF-1α, have been conducted. nih.gov The results showed that Dfx could weaken the anti-cancer and anti-glycolytic effects of worenine, providing strong evidence that worenine exerts its therapeutic effects by targeting the HIF-1α pathway. nih.gov

Downregulation of HIF-1α Protein and mRNA Levels

Worenine has been demonstrated to exert a significant regulatory effect on the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a critical transcription factor in cellular responses to hypoxia, particularly in cancer cells. Research conducted on human colorectal cancer cell lines (HCT116) shows that worenine treatment leads to a dose-dependent decrease in both the protein and messenger RNA (mRNA) levels of HIF-1α. nih.govresearchgate.netscispace.com This dual-level downregulation indicates that worenine's mechanism of action involves both the suppression of HIF-1α gene transcription and the promotion of its protein degradation.

The inhibition of HIF-1α subsequently affects the expression of its downstream target genes, which are crucial for glycolysis and cancer cell metabolism, often referred to as the Warburg effect. nih.gov Studies have shown that following worenine treatment, the expression of key glycolytic enzymes and transporters, such as Hexokinase-2 (HK2) and Pyruvate Kinase M2 (PKM2), is significantly reduced at both the mRNA and protein levels. nih.govresearchgate.net This suggests that by downregulating HIF-1α, worenine effectively curtails the metabolic adaptations that allow cancer cells to proliferate.

Table 1: Effect of Worenine on HIF-1α and Target Gene Expression in HCT116 Cells This table is representative of findings reported in scientific literature and is for illustrative purposes.

| Treatment | Concentration (µM) | HIF-1α Protein Level | HK2 mRNA Level | PKM2 mRNA Level |

|---|---|---|---|---|

| Control | 0 | 100% | 100% | 100% |

| Worenine | 5 | Decreased | Decreased | Decreased |

| Worenine | 10 | Significantly Decreased | Significantly Decreased | Significantly Decreased |

Data synthesized from findings reported by Wang et al. (2021). nih.gov

Role of Von Hippel-Lindau (VHL) Protein in HIF-1α Degradation

The degradation of HIF-1α protein is tightly controlled under normal oxygen conditions (normoxia) by the Von Hippel-Lindau (VHL) tumor suppressor protein. nih.govbmbreports.org pVHL acts as the substrate recognition component of an E3 ubiquitin ligase complex, which targets HIF-1α for ubiquitination and subsequent destruction by the proteasome. bmbreports.org This process is dependent on the oxygen-dependent hydroxylation of specific proline residues on the HIF-1α subunit. nih.gov

Worenine has been found to actively promote the degradation of HIF-1α by modulating this pathway. nih.gov Research indicates that treatment with worenine elevates the protein levels of pVHL in HCT116 cells. nih.govresearchgate.net By increasing the abundance of pVHL, worenine enhances the efficiency of the cellular machinery responsible for HIF-1α degradation. nih.gov This action prevents the nuclear translocation and accumulation of HIF-1α, thereby suppressing its transcriptional activity. nih.gov This mechanism is a key component of worenine's observed anti-cancer effects, as it directly counteracts the stabilization of HIF-1α that is a hallmark of many tumors. nih.gov

Table 2: Effect of Worenine on pVHL and HIF-1α Protein Expression This table is representative of findings reported in scientific literature and is for illustrative purposes.

| Treatment Group | pVHL Protein Expression | HIF-1α Protein Expression |

|---|---|---|

| Control | Baseline | High |

Data synthesized from findings reported by Wang et al. (2021). nih.gov

Investigation of Additional Cellular and Molecular Targets

Interactions with Nucleic Acids and Proteins

The direct physical interactions of worenine iodide with macromolecules such as nucleic acids (DNA, RNA) and proteins, outside of its defined signaling pathway targets, are not extensively documented in current scientific literature. Small molecules can interact with nucleic acids through various modes, including intercalation between base pairs or binding within the grooves of the DNA helix. Such interactions can be investigated using techniques like fluorescence spectroscopy or mass photometry. Similarly, interactions with proteins can occur at specific binding pockets or allosteric sites, influencing protein conformation and function. While the iodide ion itself can participate in interactions with positively charged residues on protein surfaces, specific studies detailing such binding for the this compound compound as a whole are limited.

Signaling Pathway Perturbations (e.g., MAPK cascade)

Beyond its effects on the HIF-1α axis, worenine has been shown to perturb other critical intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade. The MAPK pathways are central to regulating a wide array of cellular processes, including proliferation, inflammation, and stress responses. frontiersin.org

Research has specifically identified worenine as a modulator of the JNK (c-Jun N-terminal kinase) branch of the MAPK family. One study demonstrated that worenine can bind to and inhibit the activity of JNK2. nih.gov This inhibition consequently suppresses the downstream JNK-ATF2/c-jun signaling pathway, which is involved in inflammatory responses. nih.govresearchgate.netfrontiersin.orgresearchgate.net Furthermore, other studies have suggested that protoberberine alkaloids, the class of compounds to which worenine belongs, may also influence other MAPK components. For instance, some related compounds have been observed to enhance the expression of p38 MAPK, another key member of the MAPK family involved in stress and apoptosis. mdpi.comnih.govopenrheumatologyjournal.com These findings indicate that worenine's pharmacological profile includes the modulation of distinct MAPK signaling cascades, contributing to its broader cellular effects.

Structure Activity Relationship Sar Studies of Worenine Iodide

Systematic Structural Modifications and Biological Activity Profiling

Systematic structural modifications of worenine (B150637) iodide are fundamental to elucidating its SAR. This process involves altering specific parts of the molecule and assessing the impact on its biological functions.

The chemical structure of worenine iodide, bis(1,3)benzodioxolo(5,6-a:5',6'-g)quinolizinium, 5,6-dihydro-14-methyl-, iodide (1:1), is characterized by a complex, fused-ring system. ontosight.ai Key functional groups and structural motifs that are often the focus of modification studies include:

Benzodioxolo Rings: The two benzodioxole moieties are significant contributors to the molecule's electronic properties and can influence its binding affinity to various targets.

Methyl Group: The methyl group at position 14 can impact the steric and electronic properties of the molecule, potentially affecting its interaction with specific enzymes or receptors. ontosight.ai

The presence and arrangement of these functional groups are critical in defining the biological activity of this compound. solubilityofthings.com

The nature and position of substituents on the this compound scaffold can dramatically alter its potency and selectivity. nih.gov Medicinal chemists systematically introduce different functional groups to probe these effects. For instance, modifying substituents on the aromatic rings can impact the molecule's lipophilicity, electronic distribution, and hydrogen-bonding capabilities, all of which are critical for target interaction. nih.govnih.govnih.gov

Table 1: Hypothetical Substituent Effects on this compound Activity

| Substituent at Position X | LogP | Potency (IC50, µM) | Selectivity vs. Target Y |

| -H | 2.5 | 10.2 | 1.0 |

| -OCH3 | 2.3 | 8.5 | 1.5 |

| -Cl | 3.1 | 5.1 | 2.3 |

| -NO2 | 2.1 | 15.8 | 0.8 |

Note: This table is illustrative and based on general principles of medicinal chemistry. Actual data for this compound would require specific experimental results.

Identification of Essential Functional Groups and Structural Motifs

Comparative SAR Analysis with Structurally Related Alkaloids (e.g., Coptisine)

Worenine and coptisine (B600270) are both protoberberine alkaloids with similar core structures, making comparative SAR analysis a valuable tool. nih.gov The primary structural difference lies in the substitution pattern on the A and D rings of the quinolizinium (B1208727) core. Coptisine possesses two methylenedioxy groups, similar to worenine, but lacks the methyl group at the 14-position. nih.govresearchgate.net

This subtle structural difference can lead to significant variations in biological activity. For example, studies comparing the effects of these alkaloids on various cell lines or enzymes can reveal the importance of the C14-methyl group for specific biological targets. researchgate.net The presence or absence of this group can affect the planarity of the molecule and its ability to intercalate into DNA or bind to enzyme active sites.

Table 2: Structural and Biological Activity Comparison of Worenine and Coptisine

| Compound | C13-Methyl Group | Biological Target Z Affinity (Kd, nM) |

| Worenine | Present | 50 |

| Coptisine | Absent | 150 |

Note: This table presents a hypothetical comparison to illustrate the potential impact of the C14-methyl group. Specific data would be target-dependent.

Computational Chemistry Approaches in SAR Development

Computational chemistry provides powerful tools to rationalize and guide SAR studies, offering insights into the molecular basis of a compound's activity. acgpubs.org

QSAR is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comwikipedia.org For this compound and its analogs, QSAR models can be developed to predict the biological activity of newly designed compounds before their synthesis. vietnamjournal.runih.gov These models use molecular descriptors that quantify various physicochemical properties, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft's steric factor). slideshare.net A typical QSAR equation might look like:

log(1/IC50) = c1logP + c2σ + c3*Es + constant

Where IC50 is the half-maximal inhibitory concentration, logP represents lipophilicity, σ is the electronic parameter, and Es is the steric parameter. The coefficients (c1, c2, c3) are determined through statistical analysis of a training set of molecules with known activities. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. atlantis-press.comresearchgate.net For this compound, docking studies can help visualize its binding mode and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with its biological target. plos.orgresearchgate.netnih.gov This information is invaluable for designing new derivatives with improved binding affinity and selectivity. acgpubs.org

Molecular dynamics (MD) simulations can further refine the understanding of the ligand-target complex by simulating its movement over time. This provides insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding. nih.gov

Preclinical Efficacy Studies of Worenine Iodide

In Vivo Efficacy Assessments in Preclinical Animal Models

Following promising in vitro results, the efficacy of a potential anti-cancer drug is tested in living organisms, typically in preclinical animal models. These in vivo studies are crucial for understanding how the drug behaves in a whole biological system. wellbeingintlstudiesrepository.org

Two common types of animal models used in cancer research are orthotopic and xenograft tumor models.

Xenograft Models: In a xenograft model, human cancer cells are injected into an immunodeficient mouse, often under the skin (subcutaneous). This allows researchers to observe the growth of a human tumor in a living animal and to test the effects of anti-cancer drugs on tumor growth. aging-us.com

Orthotopic Models: An orthotopic model is considered to be more clinically relevant because the cancer cells are implanted into the corresponding organ from which the cancer originated. nih.gov For example, in the case of colon cancer, the cancer cells would be implanted into the colon of the mouse. This allows for the study of tumor growth and metastasis in a more natural environment.

While specific in vivo studies detailing the use of worenine (B150637) iodide in orthotopic and xenograft models are emerging, the established anti-cancer activity of its source, Coptis chinensis, in such models provides a strong rationale for its continued investigation. nih.gov The evaluation of worenine iodide in these models will be essential for determining its potential for clinical translation.

Pharmacodynamic Biomarker Analysis in Animal Tissues

Research into the pharmacodynamic effects of Worenine has focused on its molecular mechanism in cancer models, particularly its ability to modulate metabolic pathways. An in vitro study on human colorectal cancer cell lines (HCT116 and SW620) identified key biomarkers associated with Worenine's anti-cancer activity. nih.gov

The primary mechanism identified is the reversal of the Warburg effect, a phenomenon where cancer cells favor glycolysis over oxidative phosphorylation for energy production. nih.gov Worenine was found to target and negatively regulate Hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in cancer progression and metabolism. nih.gov This action leads to a significant reduction in glycolysis in cancer cells. nih.gov

Analysis of key glycolytic enzymes following Worenine treatment revealed significant changes in their protein and mRNA expression levels. These enzymes serve as crucial pharmacodynamic biomarkers of the compound's activity. High concentrations of Worenine were shown to decrease the levels of Glucose transporter 3 (GLUT3), Hexokinase-2 (HK-2), Phosphofructokinase-L (PFK-L), Pyruvate (B1213749) kinase M2 (PKM2), and Lactate (B86563) dehydrogenase A (LDHA). nih.gov Furthermore, the enzymatic activity of Pyruvate kinase M (PKM) was also observed to decrease in a dose-dependent manner with Worenine treatment. nih.gov

| Biomarker (Enzyme) | Effect on Protein Levels | Effect on mRNA Levels | Reference |

|---|---|---|---|

| GLUT3 | Significantly Decreased | Significantly Decreased | nih.gov |

| HK-2 | Significantly Decreased | Significantly Decreased | nih.gov |

| PFK-L | Significantly Decreased | Significantly Decreased | nih.gov |

| PKM2 | Significantly Decreased | Significantly Decreased | nih.gov |

| LDHA | Significantly Decreased | Significantly Decreased | nih.gov |

Evaluation of Efficacy in Disease-Relevant Models

The efficacy of Worenine has been evaluated in disease-relevant in vitro models of colorectal cancer, demonstrating significant anti-cancer effects. In studies using HCT116 and SW620 human colorectal cancer cell lines, Worenine was found to inhibit cell growth, proliferation, and cell cycle progression. nih.gov

The primary measure of efficacy was the compound's ability to suppress the Warburg effect, which is critical for the rapid growth of tumors. Worenine treatment led to a marked reduction in glucose metabolism in these cancer cells. nih.gov Specifically, it significantly suppressed lactic acid production, glucose uptake, and glucose consumption at concentrations of 10 μM and 20 μM. nih.gov These findings indicate that Worenine effectively weakens the metabolic advantage of colorectal cancer cells. nih.gov

| Efficacy Parameter | Cell Lines | Observed Effect | Reference |

|---|---|---|---|

| Lactic Acid Production | HCT116, SW620 | Significantly Suppressed | nih.gov |

| Glucose Uptake | HCT116, SW620 | Significantly Suppressed | nih.gov |

| Glucose Consumption | HCT116, SW620 | Significantly Suppressed | nih.gov |

| Cell Growth & Proliferation | HCT116, SW620 | Inhibited | nih.gov |

| Cell Cycle Progression | HCT116 | Inhibited | nih.gov |

These preclinical findings underscore the potential of Worenine as a therapeutic agent by targeting the metabolic vulnerabilities of cancer cells. nih.gov

Biotransformation and Metabolic Disposition of Worenine Iodide

In Vitro Metabolic Stability and Metabolite Identification

In vitro studies are crucial for predicting how a compound will behave in a living organism. nuvisan.com These studies often utilize liver microsomes or hepatocytes to assess metabolic stability and identify the resulting metabolites. nuvisan.commdpi.com

Enzymatic and Non-Enzymatic Biotransformation Pathways

The biotransformation of worenine (B150637) involves both Phase I and Phase II metabolic reactions. chemfaces.comglpbio.com Phase I reactions introduce or expose functional groups on the molecule, typically making it more reactive and water-soluble. sigmaaldrich.commhmedical.com For worenine, the primary Phase I metabolic pathways identified in rats include dehydrogenization, hydrogenation, hydroxylation, and demethylene reactions. chemfaces.comglpbio.com

Following Phase I, Phase II reactions conjugate the modified compound with endogenous molecules, which further increases water solubility and facilitates excretion. mhmedical.com The main Phase II metabolic pathways for worenine in rats are sulfation and glucuronidation. chemfaces.comglpbio.com

In vitro studies using rat liver homogenate have successfully characterized several metabolites, confirming the occurrence of these biotransformation pathways. chemfaces.com Specifically, three metabolites were identified in homogenized liver incubation mixtures. chemfaces.com Additionally, one metabolite was found in an incubation mixture with rat intestinal flora, suggesting that gut microbiota may also play a role in the biotransformation of worenine. chemfaces.com

Role of Cytochrome P450 Enzymes and other Metabolic Systems

The cytochrome P450 (CYP450) superfamily of enzymes, primarily located in the liver, is responsible for a significant portion of drug and xenobiotic metabolism, particularly Phase I oxidation reactions. sigmaaldrich.comnih.govmdpi.com These enzymes are central to the biotransformation of a wide array of compounds. mdpi.comnih.gov While the specific CYP450 isozymes responsible for worenine metabolism have not been fully elucidated in the provided information, the nature of the observed Phase I reactions (hydroxylation, demethylene reactions) is characteristic of CYP450-mediated metabolism. chemfaces.comglpbio.com

Other metabolic systems also contribute to the biotransformation of compounds. For instance, the process of glucuronidation is carried out by UDP-glucuronosyltransferases (UGTs), while sulfation is mediated by sulfotransferases (SULTs). mdpi.com The identification of sulfated and glucuronidated metabolites of worenine points to the involvement of these enzyme systems in its Phase II metabolism. chemfaces.comglpbio.com

In Vivo Metabolic Fate and Excretion Routes

In vivo studies in rats have provided a comprehensive picture of the metabolic fate and excretion of worenine. After oral administration, worenine is absorbed and undergoes extensive metabolism. chemfaces.comnih.gov

A significant number of metabolites have been identified in various biological samples. In rat urine, at least twenty-seven metabolites, along with the parent compound, were detected. chemfaces.com Rat feces contained seven metabolites and the parent drug. chemfaces.com In plasma, three metabolites and the parent compound were found. chemfaces.com This extensive metabolic profile indicates that worenine is significantly transformed in the body before excretion.

The primary routes of excretion for drugs and their metabolites are through the kidneys (urine) and the liver (bile and feces). latrinawaldenexamsolutions.comwikipedia.orgboomer.orgnih.gov For worenine and related alkaloids, less than 10% of the administered drug is excreted in the urine, suggesting that a significant portion undergoes metabolism or is excreted via other routes. nih.gov The presence of numerous metabolites in both urine and feces confirms that both renal and biliary/fecal excretion are important pathways for the elimination of worenine and its metabolic products from the body. chemfaces.com The low urinary excretion of the parent compound also points towards a significant first-pass effect, where the compound is extensively metabolized in the liver after absorption from the gastrointestinal tract. nih.govpharmacylibrary.com

Impact of Biotransformation on Pharmacological Activity

The process of biotransformation can significantly alter the pharmacological activity of a compound. pharmacylibrary.com Metabolism can lead to the formation of metabolites that are inactive, less active, or in some cases, more active than the parent drug.

Studies have shown that worenine can influence key metabolic pathways within cells. For instance, worenine has been found to inhibit key glycolytic enzymes, such as phosphofructokinase (PFK-L), hexokinase 2 (HK2), and pyruvate (B1213749) kinase M2 (PKM2). researchgate.netnih.gov This inhibition of glycolysis is linked to the downregulation of Hypoxia-inducible factor 1α (HIF-1α). researchgate.netnih.gov By targeting HIF-1α, worenine can decrease glycolytic activity, which has been shown to inhibit the growth and proliferation of colon cancer cells. researchgate.netnih.gov

Metabolic Engineering Strategies for Enhanced Production or Modified Metabolites

Metabolic engineering is a field that focuses on modifying the metabolic pathways of organisms, such as microorganisms or plants, to enhance the production of desired compounds or to create novel molecules. frontiersin.orgnih.govnih.govrsc.org This approach holds significant potential for the production of valuable plant-derived compounds like isoquinoline (B145761) alkaloids. nih.gov

The core of metabolic engineering involves identifying the genes and enzymes in a biosynthetic pathway and then using techniques to optimize the expression of these components. nih.govrsc.org For plant isoquinoline alkaloids, this could involve:

Identification and characterization of novel microbial strains that may have unique metabolic capabilities. frontiersin.org

Engineering metabolic pathways in host organisms like yeast or bacteria to increase the production of worenine or its precursors. frontiersin.orgnih.gov This can involve introducing genes from the worenine biosynthetic pathway into these hosts.

Optimizing fermentation technology to support the large-scale production of the engineered organisms. frontiersin.org

Generating hybrid pathways by combining enzymes from different organisms to produce novel derivatives of worenine with potentially improved or different pharmacological properties. nih.gov

By applying these strategies, it may be possible to overcome the limitations of sourcing worenine from its natural plant source, which can be affected by factors like low concentration, geographical accessibility, and seasonal variation. nih.gov This biotechnological approach could lead to a more sustainable and economically viable supply of worenine and its derivatives for research and potential therapeutic applications. frontiersin.orgrsc.org

Analytical Methodologies for Quantification of Worenine Iodide

Chromatographic Techniques for Quantitative Analysisdrawellanalytical.comosti.gov

Chromatography is a powerful tool for the separation and quantification of compounds in a mixture. drawellanalytical.com For worenine (B150637) iodide, both High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are highly effective. Quantitative analysis in chromatography relies on creating a calibration curve from standard solutions of known concentrations. The chromatographic response, such as peak area or height, is then used to determine the concentration of the analyte in a sample. drawellanalytical.comlongdom.org

HPLC-UV/Vis for Worenine Iodide Determinationresearchgate.netnih.gov

High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV/Vis) detection is a robust and widely used method for the quantitative analysis of this compound. This technique separates this compound from other components in a sample, and the UV/Vis detector measures its concentration based on its light-absorbing properties.

A study detailed a validated ion-pair HPLC-UV method for measuring iodine concentration in biological samples, which can be adapted for this compound. nih.gov In this method, total free iodine is converted to iodide, which is then separated and quantified. nih.gov Another developed method for quantifying iodine as iodide utilizes an isocratic HPLC system with UV detection at 223 nm. researchgate.net The separation can be achieved on various columns, such as a C8 or Primesep B column, with a suitable mobile phase. nih.govsielc.com For instance, one method uses a mobile phase of acetonitrile (B52724) and a water phase containing 18-crown-6-ether, octylamine, and sodium dihydrogen phosphate. nih.gov The retention time for iodide under specific conditions has been reported to be around 2.12 minutes and 4.61 minutes in different systems. sielc.commdpi.com

Table 1: Example HPLC-UV/Vis Method Parameters for Iodide Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Pursuit XRs C8 | Primesep B, 3.2 x 100 mm, 5 µm |

| Mobile Phase | Acetonitrile and a water phase containing 18-crown-6-ether, octylamine, and sodium dihydrogen phosphate | 50/50 Acetonitrile/Water with 0.5% Sulfuric Acid buffer |

| Detection Wavelength | Not Specified | 228 nm |

| Flow Rate | Not Specified | 0.5 ml/min |

| Retention Time | Not Specified | 4.61 min |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering exceptional sensitivity and specificity for the analysis of this compound. nih.govwaters.com This technique is particularly useful for identifying and quantifying metabolites of worenine in biological samples. nih.gov

In a typical LC-MS/MS workflow, the sample is first subjected to a cleanup procedure, such as solid-phase extraction, before being injected into a reversed-phase C18 column. nih.gov The mobile phase often consists of a mixture of methanol (B129727) and an ammonium (B1175870) acetate (B1210297) buffer. nih.gov The mass spectrometer then detects and quantifies the worenine and its metabolites. nih.gov LC-MS is also well-suited for the analysis of iodide itself, with HILICpak VT-50 2D columns being used for this purpose. shodex.com

Spectrophotometric Methods (Indirect Measurement of Iodide Component)nih.govui.ac.id

Spectrophotometric methods offer a simpler and often more accessible approach for the indirect quantification of the iodide component of this compound. These methods are typically based on color-forming reactions where the intensity of the color is proportional to the iodide concentration.

Sandell-Kolthoff Reaction and its Variantsnih.govgoogle.com

The Sandell-Kolthoff reaction is a classic and widely used kinetic spectrophotometric method for the determination of trace amounts of iodide. nih.govgoogle.commdpi.com The reaction is based on the catalytic effect of iodide on the reduction of ceric(IV) ions by arsenious(III) acid. nih.govucp.pt The rate of the reaction, which can be monitored by the fading of the yellow color of the ceric ions, is proportional to the concentration of iodide. ucp.ptplos.org

Several adaptations of this method exist to improve its simplicity, safety, and applicability. nih.gov For instance, urine samples can be digested with chloric acid before the reaction. nih.gov The detection can be done colorimetrically or by using an indicator like ferroin (B110374) with a stopwatch. nih.gov While effective, the traditional Sandell-Kolthoff reaction uses arsenic, a carcinogenic reagent. ui.ac.id Greener alternatives have been developed, such as methods based on the formation of a blue starch-iodine complex. ui.ac.idresearchgate.net In one such method, iodide is oxidized to iodine, which then reacts with starch to produce a blue complex that can be measured spectrophotometrically at 615 nm. ui.ac.idresearchgate.net

Table 2: Comparison of Spectrophotometric Methods for Iodide

| Method | Principle | Detection Wavelength | Linear Range | Key Features |

|---|---|---|---|---|

| Sandell-Kolthoff | Catalytic reduction of Ce(IV) by As(III) | Variable | ng/mL to µg/L range | High sensitivity, uses carcinogenic arsenic. ui.ac.id |

| Starch-Iodine Complex | Formation of blue complex after oxidation of iodide | 615 nm | 5-40 mg/L | Safer, greener alternative. ui.ac.idresearchgate.net |

| Methylene (B1212753) Blue Bleaching | Bleaching of methylene blue by iodine liberated from iodide | 665.6 nm | 0.5-14 µg/mL | Simple and rapid. scispace.comresearchgate.net |

Elemental Analysis for Iodide Contentanalytik-jena.fr

Elemental analysis techniques provide a direct measurement of the total iodine content in a sample of this compound. These methods are highly sensitive and accurate, making them suitable for trace element analysis.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)fda.govresearchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for determining the elemental composition of a sample with high sensitivity and selectivity. researchgate.netnih.govtandfonline.com It is considered a robust method for the measurement of natural iodine (¹²⁷I). aip.org For the analysis of iodine in various matrices, sample preparation is a critical step to avoid the loss of volatile iodine species. nih.gov Alkaline extraction using reagents like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) is often employed to stabilize the iodine. fda.govnih.gov

The sample solution is then introduced into the ICP-MS system, where it is ionized in an argon plasma. researchgate.net The ions are then separated based on their mass-to-charge ratio and detected. analytik-jena.fr ICP-MS can achieve very low detection limits for iodine, often in the µg/kg range. fda.gov To overcome potential isobaric interferences, collision or reaction cell technology can be utilized. researchgate.net Furthermore, coupling ICP-MS with a separation technique like HPLC allows for speciation analysis, enabling the separate quantification of different iodine species such as iodide and iodate. rsc.org

Table 3: ICP-MS Parameters for Iodine Analysis

| Parameter | Typical Condition |

|---|---|

| Sample Preparation | Alkaline extraction with TMAH |

| Ionization Source | Inductively Coupled Plasma (Argon) |

| Mass Analyzer | Quadrupole or High Resolution |

| Detection Limit | µg/L to µg/kg range |

| Coupled Techniques | HPLC for speciation analysis |

Neutron Activation Analysis (NAA)

Neutron Activation Analysis (NAA) is a highly sensitive and non-destructive nuclear analytical technique used for determining the elemental composition of a wide variety of materials. wikipedia.orgoregonstate.edu It is not used to quantify the Worenine compound directly but can be employed to determine its iodine content, thereby providing an indirect measure of this compound concentration, provided no other iodine sources are present in the sample.

The fundamental principle of NAA involves the bombardment of a sample with neutrons, typically from a nuclear reactor. oregonstate.eduiaea.org This process causes stable atomic nuclei within the sample to capture neutrons, transforming them into radioactive isotopes. wikipedia.org These newly formed radionuclides decay by emitting gamma rays, which have characteristic energies and intensities unique to each element. oregonstate.edu By measuring these gamma rays with a high-resolution detector, the identity and quantity of the elements in the sample can be determined with high precision. ebsco.com

The key characteristics of NAA include:

High Sensitivity: NAA can detect many elements at very low concentrations, often in the parts-per-million (ppm) or even parts-per-billion (ppb) range. oregonstate.edu

Non-destructive Nature: A significant advantage of NAA is that it generally does not destroy the sample, which is particularly valuable for the analysis of rare or precious materials. wikipedia.org

Matrix Independence: The technique is largely unaffected by the chemical form or physical state of the element, as it is a nuclear process. wikipedia.org

Bulk Analysis: Due to the penetrating nature of neutrons and emitted gamma rays, NAA provides a true bulk analysis of the sample rather than just a surface measurement. wikipedia.org

For the analysis of this compound, NAA would focus on the detection of the stable isotope of iodine, Iodine-127. Upon neutron capture, it forms the radioactive isotope Iodine-128, which has a half-life of approximately 25 minutes and emits characteristic gamma rays that can be quantified. This makes NAA a potential tool for quality control or elemental verification of a purified this compound sample.

Table 1: Key Aspects of Neutron Activation Analysis (NAA)

| Parameter | Description |

| Principle | A nuclear process where a sample is bombarded with neutrons, creating radioactive isotopes that emit element-specific gamma rays upon decay. wikipedia.org |

| Instrumentation | Requires a neutron source (typically a nuclear reactor) and a gamma-ray detection system (e.g., HPGe detector). oregonstate.eduiaea.org |

| Application for this compound | Indirect quantification by measuring the total iodine content in a sample. |

| Advantages | High sensitivity, non-destructive, minimal matrix effects, and provides a bulk analysis. wikipedia.orgoregonstate.edu |

| Limitations | Requires access to a nuclear reactor; not suitable for all elements; does not provide information on the chemical form of the analyte. ebsco.com |

Development and Validation of Bioanalytical Methods for this compound in Complex Biological Matrices

The quantification of Worenine in complex biological matrices such as plasma, urine, or tissues is crucial for pharmacokinetic and metabolic studies. nih.govresearchgate.net This requires the development and validation of robust bioanalytical methods, with liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) being the most common and powerful technique employed. nih.govresearchgate.net The validation process ensures that the analytical method is reliable, reproducible, and suitable for its intended purpose, adhering to guidelines set by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eueuropa.eu

The development of a bioanalytical method for Worenine involves several critical steps:

Sample Preparation: This is a vital step to remove interfering components from the biological matrix and to concentrate the analyte. nih.gov For Worenine, solid-phase extraction (SPE) using C18 cartridges has been shown to be an effective cleanup procedure for plasma, urine, and fecal samples. nih.gov This technique isolates the analyte from proteins, salts, and other endogenous materials that could interfere with the analysis.

Chromatographic Separation: High-performance liquid chromatography (HPLC) is used to separate Worenine from its metabolites and other remaining matrix components before detection. researchgate.net A reversed-phase C18 column is typically used for the separation of protoberberine alkaloids. nih.govtandfonline.com The mobile phase is optimized to achieve good peak shape and resolution; a common mobile phase consists of a mixture of an organic solvent like methanol or acetonitrile and an aqueous buffer (e.g., ammonium acetate with formic acid to adjust the pH). nih.gov

Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high selectivity and sensitivity. nih.govresearchgate.net It allows for the precise quantification of Worenine even at low concentrations in complex samples. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for Worenine and an internal standard are monitored.

Method Validation

Once the method is developed, it must undergo a rigorous validation process to demonstrate its performance characteristics. europa.eueuropa.eu This validation includes the assessment of the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu

Accuracy: The closeness of the determined value to the nominal or known true value. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). researchgate.net

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. A correlation coefficient (r²) greater than 0.99 is typically required. nih.gov

Limit of Quantification (LOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. researchgate.net

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix. nih.gov

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top storage, and long-term storage). nih.gov

A study on the metabolism of Worenine in rats utilized a validated LC-MS/MS method. nih.gov Samples from rat plasma, urine, and feces were processed, and the analysis identified Worenine and its various metabolites, demonstrating the method's capability to perform in complex biological systems. nih.gov

Table 2: Typical Validation Parameters for a Bioanalytical Method (based on FDA/ICH Guidelines)

| Parameter | Purpose | Typical Acceptance Criteria |

| Linearity | Demonstrate a proportional relationship between response and concentration. | Correlation coefficient (r²) ≥ 0.99 nih.gov |

| Accuracy | Closeness of measured concentration to the true concentration. | Within ±15% of the nominal value (±20% at LOQ). researchgate.net |

| Precision | Reproducibility of measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ). researchgate.net |

| Selectivity | Differentiate analyte from interferences. | No significant interfering peaks at the retention time of the analyte and internal standard. europa.eu |

| Recovery | Efficiency of the sample extraction process. | Should be consistent, precise, and reproducible. nih.gov |

| Stability | Analyte integrity under various conditions. | Analyte concentration should remain within ±15% of the initial concentration. nih.gov |

Emerging Research Directions and Future Perspectives on Worenine Iodide

Exploration of Worenine (B150637) Iodide in Novel Therapeutic Areas

Research into worenine and its parent class of alkaloids, as well as its iodide component, suggests several potential therapeutic avenues that are currently being explored. These investigations span from oncology to infectious diseases and neuroprotection.

Studies have specifically examined the anticancer properties of worenine. Research on human colorectal cancer cell lines (HCT116 and SW620) demonstrated that worenine can suppress cell viability and induce cell cycle arrest. nih.gov The compound was found to reverse the Warburg effect and inhibit cancer cell growth by negatively regulating the HIF-1α protein. nih.govresearchgate.net The IC₅₀ values were determined to be 18.30 μM for HCT116 cells and 15.19 μM for SW620 cells. nih.gov Furthermore, preliminary studies have suggested potential neuroprotective effects for worenine. researchgate.net

The iodide component of the compound is also an area of active research for its intrinsic therapeutic properties. Molecular iodine has been shown to exert antineoplastic effects by triggering apoptosis and reducing the invasive potential of cancer cells in studies on mammary cancer. researchgate.netnih.gov It is also suggested to play a role in preventing certain cancers through its antioxidant, anti-inflammatory, and proapoptotic effects. naturalmedicinejournal.com Beyond oncology, iodine complexes have demonstrated significant antiviral activity. Studies have shown that various iodine formulations possess in vitro virucidal activity against a range of viruses, including SARS-CoV-2. nih.govnih.govresearchhub.complos.org This antiviral action is often rapid, with some products achieving a 99.99% reduction in viral load within 30 seconds. nih.gov Additionally, iodine is recognized for its role as an antioxidant and immunomodulator, capable of acting as an anti-inflammatory agent by modulating cytokine release. mdpi.comendocrine-abstracts.orgnih.gov

| Component | Potential Therapeutic Area | Observed Effects in Research Studies | Relevant Citations |

|---|---|---|---|

| Worenine | Oncology (Colorectal Cancer) | Inhibits cancer cell viability, reverses Warburg effect, negatively regulates HIF-1α. | nih.govresearchgate.net |

| Neurology | Potential neuroprotective effects. | researchgate.net | |

| Iodide/Iodine | Oncology (Breast Cancer) | Antineoplastic effects, triggers apoptosis, reduces cell invasion. | researchgate.netnih.govnaturalmedicinejournal.com |

| Infectious Disease (Virology) | Broad-spectrum in vitro virucidal activity, including against SARS-CoV-2. | nih.govnih.govplos.org | |

| Inflammation & Immunology | Antioxidant, anti-inflammatory, and immunomodulatory properties. | mdpi.comendocrine-abstracts.orgnih.govscirp.org |

Advancements in Rational Drug Design and Synthesis of Next-Generation Analogs

The development of next-generation analogs of worenine iodide is deeply connected to broader advancements in the synthesis of protoberberine alkaloids. Rational drug design aims to create novel molecular structures with improved efficacy and specificity. Modern synthetic chemistry provides modular strategies to access a wide array of these alkaloids, allowing for detailed exploration of structure-activity relationships (SAR). acs.org

One key approach involves palladium-catalyzed C-H bond functionalization, which provides a modular route to the core pyridoisoquinolinone structure found in the protoberberine family. acs.org This method allows for the combination of various precursors to rapidly generate a library of analogs. acs.org Another innovative strategy integrates oxidative Rh(III)-catalyzed C–H functionalization with a rare anionic aza-6π-electrocyclization. acs.org This particular method has been used to prepare 13 different protoberberine-type alkaloids, revealing that subtle structural changes can dramatically alter biological activity. For example, research using this synthetic approach found that removing the positive charge on the nitrogen atom could switch the compound's effect from an activator to an inhibitor of AMPK, a key enzyme in cellular energy homeostasis. acs.org These synthetic advancements are crucial for systematically modifying the worenine backbone to develop future analogs with tailored properties.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics, Transcriptomics) for Systems-Level Understanding

To fully understand the biological effects of a compound like this compound, researchers are increasingly turning to "omics" technologies. researchgate.net These high-throughput methods—including proteomics (the study of proteins), metabolomics (the study of metabolites), and transcriptomics (the study of RNA transcripts)—provide a holistic view of cellular processes, moving beyond a single target to a systems-level understanding. humanspecificresearch.orgnih.gov

The integration of these platforms can reveal complex molecular networks and mechanisms of action. nih.gov For instance, while a study identified that worenine inhibits HIF-1α in colon cancer cells, a full transcriptomic and proteomic analysis could further elucidate the upstream and downstream pathways affected by this inhibition. nih.gov Proteomic analyses on related compounds and in response to cellular stress have successfully identified significant changes in proteins involved in key areas such as energy metabolism, cellular signaling, and protein metabolism. nih.govnih.gov Such studies can pinpoint potential biomarkers and reveal off-target effects, which is critical for drug development. nautilus.bio By applying these technologies to this compound, researchers can map its molecular signature, identify its protein and metabolic targets, and build a comprehensive picture of its cellular impact, accelerating the discovery of its precise mechanisms. hilarispublisher.complos.org